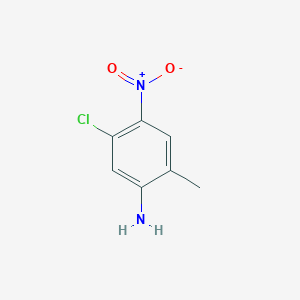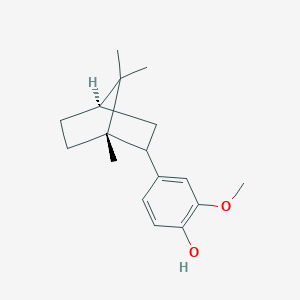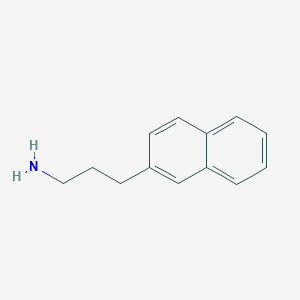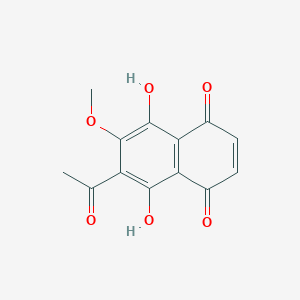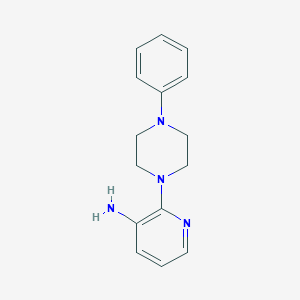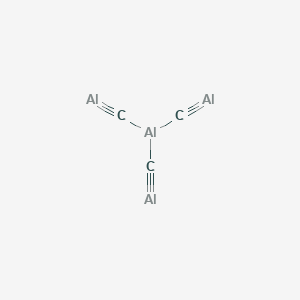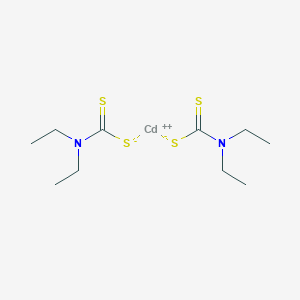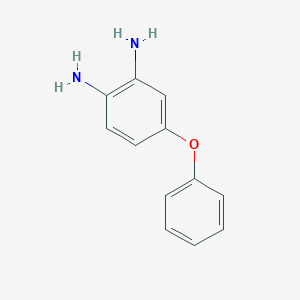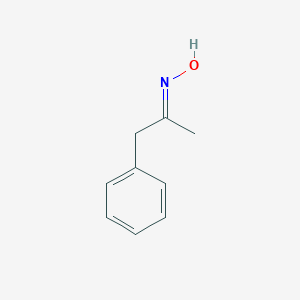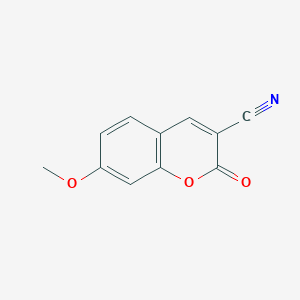
3-Ciano-7-metoxicumarina
Descripción general
Descripción
3-Cyano-7-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. 3-Cyano-7-methoxycoumarin is particularly notable for its use as a fluorophore in biochemical assays, especially those involving cytochrome P450 enzymes .
Aplicaciones Científicas De Investigación
3-Cyano-7-methoxycoumarin has several scientific research applications:
Chemistry: Used as a building block for synthesizing other coumarin derivatives.
Industry: Employed in the development of fluorescent dyes and sensors for various analytical applications.
Mecanismo De Acción
Target of Action
The primary targets of 3-Cyano-7-methoxycoumarin are the enzymes Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1A2 (CYP1A2) . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds, contributing to the detoxification and activation of carcinogens.
Mode of Action
3-Cyano-7-methoxycoumarin interacts with its targets, CYP1A1 and CYP1A2, as a fluorescent substrate . The compound is metabolized by these enzymes, leading to changes in its fluorescence properties. This change in fluorescence can be measured, providing a means to monitor the activity of the enzymes.
Biochemical Pathways
The interaction of 3-Cyano-7-methoxycoumarin with CYP1A1 and CYP1A2 occurs within the broader context of the cytochrome P450 system . This system comprises a large family of enzymes involved in drug metabolism and bioactivation, playing a key role in the body’s response to a wide range of xenobiotics. The metabolism of 3-Cyano-7-methoxycoumarin by CYP1A1 and CYP1A2 can therefore influence multiple downstream pathways, potentially affecting the pharmacokinetics of other drugs and the body’s response to toxins.
Pharmacokinetics
Given its use as a fluorescent substrate in cytochrome p450-based assays , it can be inferred that the compound is likely to be well-absorbed and distributed in the body, metabolized by CYP1A1 and CYP1A2, and subsequently excreted. These ADME properties can influence the compound’s bioavailability and its overall pharmacological effects.
Result of Action
The molecular and cellular effects of 3-Cyano-7-methoxycoumarin’s action primarily involve changes in the activity of CYP1A1 and CYP1A2 . By serving as a fluorescent substrate for these enzymes, the compound can affect their metabolic activity. This can lead to changes in the metabolism and bioactivation of other compounds, influencing cellular responses to these substances.
Análisis Bioquímico
Biochemical Properties
3-Cyano-7-methoxycoumarin interacts with cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2 . It serves as a fluorescent substrate for these enzymes, meaning it can be used to measure their activity . The nature of this interaction is based on the compound’s ability to fluoresce, or emit light, when it is excited by the enzymes .
Cellular Effects
The cellular effects of 3-Cyano-7-methoxycoumarin are primarily related to its role as a substrate for CYP1A1 and CYP1A2 enzymes . These enzymes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By serving as a substrate for these enzymes, 3-Cyano-7-methoxycoumarin can influence these processes.
Molecular Mechanism
The molecular mechanism of 3-Cyano-7-methoxycoumarin involves its interaction with CYP1A1 and CYP1A2 enzymes . As a fluorescent substrate, it binds to these enzymes, which leads to changes in its fluorescence properties . This change in fluorescence can be measured, providing a way to assess the activity of the enzymes .
Temporal Effects in Laboratory Settings
Given its role as a fluorescent substrate for CYP1A1 and CYP1A2 enzymes, it is likely that its effects would vary over time depending on the activity of these enzymes .
Metabolic Pathways
3-Cyano-7-methoxycoumarin is involved in the metabolic pathways of CYP1A1 and CYP1A2 enzymes . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances in the body .
Subcellular Localization
Given its interaction with CYP1A1 and CYP1A2 enzymes, it is likely that it would be found in locations where these enzymes are present .
Métodos De Preparación
The synthesis of 3-Cyano-7-methoxycoumarin typically involves the reaction of 3-methoxyphenol with malononitrile in the presence of a base, followed by cyclization and oxidation steps. One common method includes:
Step 1: Reaction of 3-methoxyphenol with malononitrile in the presence of a base such as sodium ethoxide to form an intermediate.
Step 2: Cyclization of the intermediate under acidic conditions to form the coumarin ring.
Step 3: Oxidation of the resulting compound to yield 3-Cyano-7-methoxycoumarin.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
3-Cyano-7-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: The cyano group can be reduced to an amine, leading to the formation of amino-coumarin derivatives.
Substitution: The methoxy group can be substituted with other functional groups to create a wide range of coumarin derivatives with diverse properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, aminated, and substituted coumarin derivatives .
Comparación Con Compuestos Similares
3-Cyano-7-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct fluorescence properties. Similar compounds include:
- 3-Cyano-6-methoxycoumarin
- 3-Cyano-8-methoxycoumarin
- 7-Hydroxycoumarin
- 4-Methylcoumarin
These compounds share the coumarin core structure but differ in their substitution patterns, leading to variations in their chemical and biological properties .
Propiedades
IUPAC Name |
7-methoxy-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAFPIBJPYCFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350996 | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13229-92-0 | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


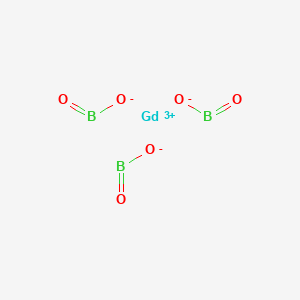
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)

